1,2,3,4-Tetra-O-acetyl-b-D-glucuronide benzyl ester 1,2,3,4-Tetra-O-acetyl-b-D-glucuronide benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16245733
InChI: InChI=1S/C21H24O11/c1-11(22)28-16-17(29-12(2)23)19(30-13(3)24)21(31-14(4)25)32-18(16)20(26)27-10-15-8-6-5-7-9-15/h5-9,16-19,21H,10H2,1-4H3
SMILES:
Molecular Formula: C21H24O11
Molecular Weight: 452.4 g/mol

1,2,3,4-Tetra-O-acetyl-b-D-glucuronide benzyl ester

CAS No.:

Cat. No.: VC16245733

Molecular Formula: C21H24O11

Molecular Weight: 452.4 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,4-Tetra-O-acetyl-b-D-glucuronide benzyl ester -

Specification

Molecular Formula C21H24O11
Molecular Weight 452.4 g/mol
IUPAC Name benzyl 3,4,5,6-tetraacetyloxyoxane-2-carboxylate
Standard InChI InChI=1S/C21H24O11/c1-11(22)28-16-17(29-12(2)23)19(30-13(3)24)21(31-14(4)25)32-18(16)20(26)27-10-15-8-6-5-7-9-15/h5-9,16-19,21H,10H2,1-4H3
Standard InChI Key NMPOAPYFTBNPQO-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OCC2=CC=CC=C2)OC(=O)C

Introduction

Synthesis and Reaction Pathways

Direct Glycosylation Strategies

A prominent synthesis route involves the reaction of methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate with benzyl alcohol under acidic catalysis. Bis(trifluoromethanesulfonyl)imide (Tf2_2NH) in dichloromethane facilitates this glycosylation, achieving high α-selectivity at the anomeric position through neighboring group participation of the methoxycarbonyl group at C-6 . This method yields the benzyl ester derivative in good yields (70–85%), with the acetyl groups remaining intact for subsequent deprotection or functionalization.

Epimerization and Stereochemical Inversion

Alternative approaches, initially developed for L-glucose derivatives, involve multi-step epimerization. For example, benzyl 2,3-dideoxy-β-D-erythro-hex-2-enopyranoside undergoes epoxidation from the β-side, followed by regioselective ring opening with hydroxide ions to invert stereochemistry at C-3 and C-5 . While this method was designed for L-glucopyranosides, analogous strategies could be adapted for D-glucuronide esters by modifying protecting groups and reaction conditions.

Enzymatic and Chemoenzymatic Modifications

In prodrug synthesis, benzyl ester derivatives serve as substrates for β-glucuronidase-mediated activation. For instance, carboxyprimaquine-β-D-glucuronide benzyl ester is hydrolyzed via hydrogenation (Pd/C, H2_2) to release the active drug metabolite . Such methodologies highlight the compound’s role in controlled-release formulations, where enzymatic cleavage ensures site-specific drug delivery.

Industrial and Pharmacological Applications

Intermediate in Drug Synthesis

The compound is a key precursor in synthesizing obeticholic acid acyl-β-D-glucuronide, a therapeutic agent for liver disorders. By linking 6-ethylchenodeoxycholic acid to glucuronic acid via the benzyl ester, researchers achieve enhanced solubility and metabolic stability . Similarly, prodrugs of 10-hydroxycamptothecin utilize benzyl ether-linked glucuronides to improve aqueous solubility (80-fold increase) while reducing systemic toxicity .

Prodrug Design and Targeted Therapy

Benzyl ester derivatives enable antibody-directed enzyme prodrug therapy (ADEPT), where β-glucuronidase at tumor sites cleaves the glucuronide to release cytotoxic agents. Kinetic studies demonstrate high catalytic efficiency (kcat/Km=520k_{\text{cat}}/K_m = 520) for such compounds, underscoring their suitability for enzyme-activated therapies . The self-immolative 3-nitrobenzyl linker further enhances controlled drug release, minimizing off-target effects .

Chemical Biology and Glycoconjugate Research

In glycoconjugate synthesis, the acetyl and benzyl groups protect reactive hydroxyls during oligosaccharide assembly. Subsequent deprotection (e.g., hydrogenolysis for benzyl, mild base for acetyl) allows selective functionalization, enabling the construction of complex glycans for vaccine development and molecular probes .

Future Directions and Research Opportunities

Expanding Prodrug Platforms

Advances in enzyme-activated therapies could leverage the compound’s stability to develop next-generation ADEPT systems. Engineering β-glucuronidase variants with higher affinity for benzyl ester substrates may improve therapeutic indices.

Green Chemistry and Sustainable Synthesis

Catalytic methods using recyclable acids (e.g., immobilized Tf2_2NH) or biocatalysts could reduce waste in glycosylation steps, aligning with green chemistry principles .

Structural Diversification

Modifying the benzyl group (e.g., introducing electron-withdrawing substituents) may tune hydrolysis rates, enabling personalized drug release kinetics.

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